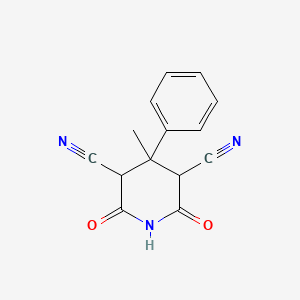

4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile

Description

4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile is a heterocyclic compound featuring a piperidine core substituted with two dioxo groups, a phenyl ring, a methyl group, and two cyano functionalities. Its synthesis involves a cyclo-condensation reaction of 3-acetylpyridine, ethyl cyanoacetate, and ammonium acetate in glacial acetic acid and benzene under reflux with a Dean-Stark apparatus . This compound has been explored in pharmacological contexts, particularly as a κ-opioid receptor antagonist analog in JDTic-related studies .

Properties

IUPAC Name |

4-methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-14(9-5-3-2-4-6-9)10(7-15)12(18)17-13(19)11(14)8-16/h2-6,10-11H,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHIKGWFSCWEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NC(=O)C1C#N)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989123 | |

| Record name | 6-Hydroxy-4-methyl-2-oxo-4-phenyl-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-95-4 | |

| Record name | MLS002608188 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-4-methyl-2-oxo-4-phenyl-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Multicomponent Condensation (Organic Syntheses, 1963)

- Starting Materials : Benzaldehyde, methyl cyanoacetate, and ammonium acetate.

- Reaction Conditions : The reaction is carried out in ethanol or another suitable solvent, often under reflux or at controlled temperatures.

- Mechanism : The process involves a Knoevenagel condensation between benzaldehyde and methyl cyanoacetate, followed by Michael addition and cyclization with ammonium acetate providing the nitrogen source.

- Outcome : Formation of the piperidine ring with 2,6-dioxo groups and cyano substituents at positions 3 and 5, and a methyl and phenyl group at position 4.

This method is well-documented in the Organic Syntheses collection (Coll. Vol. 4, p. 662, 1963) and remains a standard approach for synthesizing this compound.

Alternative Synthesis via Ethyl Cyanoacetate and Acetophenone Derivatives

- Reactants : Ethyl cyanoacetate, acetophenone or substituted acetophenones, ammonium acetate or ammonia.

- Procedure : The reactants are mixed in ethanol with ammonium acetate and heated under reflux or maintained at low temperature (around 5 °C) overnight.

- Isolation : The product precipitates as a crystalline solid upon acidification and cooling.

- Yield : Moderate yields (~50-70%) are typical, depending on reaction time and purity of reagents.

This approach is analogous to the synthesis of related piperidinedione derivatives and can be adapted for the phenyl-substituted compound by using acetophenone instead of acetone.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, sometimes water-ethanol mixtures | Ethanol preferred for solubility |

| Temperature | 5 °C to reflux (~78 °C) | Low temperature favors selectivity |

| Catalyst/Ammonia Source | Ammonium acetate or ammonia solution | Provides nitrogen for ring formation |

| Reaction Time | Overnight to several hours | Longer times improve yield |

| pH Adjustment | Acidification with HCl to pH ~1 | Facilitates crystallization |

| Isolation Method | Filtration, washing with diethyl ether/water | Purification by recrystallization |

Analytical Data Supporting Preparation

- Melting Point : Approximately 215-220 °C, consistent with literature values.

- NMR Spectroscopy : Characteristic signals for methyl and phenyl protons, and carbonyl carbons confirm structure.

- IR Spectroscopy : Strong absorptions for nitrile groups (~2200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).

- Yield : Typically 50-70% depending on reaction conditions and purification.

Summary Table of Preparation Methods

Research Findings and Notes

- The multicomponent condensation approach is favored for its simplicity and relatively high yield.

- Reaction temperature and pH are critical for optimizing product purity and yield.

- The use of ammonium acetate as a nitrogen source is common and effective.

- The compound’s stability and crystallinity facilitate purification by recrystallization.

- Variations in the ketone component (acetophenone vs. acetone) allow for structural analog synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dicarbonitrile groups to amines.

Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in ring systems, substituents, and functional groups, leading to divergent applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Pharmacological Analogs

- κ-Opioid Receptor Antagonism: The target compound’s piperidine-dioxo framework distinguishes it from pyridine-based JDTic analogs.

- Adenosine Receptor Targeting: Compound 18 (2-amino-4-phenylpyridine-3,5-dicarbonitrile) shares the cyano and phenyl groups but replaces the piperidine-dioxo system with a pyridine ring and amino group, enabling selective adenosine receptor interactions .

Antimicrobial and Bioactive Derivatives

- Benzothiazole Integration: Derivatives like 6-amino-1-benzothiazol-2-yl-2-oxopyridine-3,5-dicarbonitrile demonstrate enhanced antimicrobial activity (inhibition zones: 12–16 mm) due to the benzothiazole ring’s bioactivity, absent in the target compound .

- Amino vs. Dioxo Functionality: Amino-substituted analogs (e.g., 2-amino-4-phenylpyridine-3,5-dicarbonitrile) show higher solubility and receptor affinity, whereas the target compound’s dioxo groups may improve metabolic stability .

Electronic and Conformational Properties

- Piperidine vs. Dihydropyridine: The piperidine-dioxo core imposes a rigid, non-planar conformation, whereas dihydropyridine derivatives (e.g., 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) exhibit planar structures conducive to π-π stacking in materials science .

- Ferrocenyl Moieties: The ferrocenyl group in 2-amino-4-ferrocenyl-6-piperidinopyridine-3,5-dicarbonitrile introduces redox activity, expanding applications in electrochemistry .

Biological Activity

4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile (CAS No. 6936-95-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H11N3O2, with a molecular weight of approximately 253.26 g/mol. Its physical properties include:

- Density : 1.3 g/cm³

- Boiling Point : 566.5 ºC at 760 mmHg

- Flash Point : 296.4 ºC

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and proliferation.

2. Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer activity. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

3. Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects. Research has highlighted its ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the dioxo and dicarbonitrile functional groups plays a crucial role in its interaction with biological targets.

Case Studies

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted acrylonitriles with carbonyl-containing precursors under acidic or basic catalysis. For example, analogous dihydropyridine derivatives (e.g., 6-amino-2-imino-1-(1-phenylethyl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile) are synthesized using ammonium acetate as a catalyst in ethanol under reflux . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–120°C), and stoichiometric ratios of nitrile groups to carbonyl moieties. Yield improvements (from ~40% to 65%) are achievable via microwave-assisted synthesis, reducing reaction time by 50% .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the piperidine ring conformation and substituent positions. For example, carbonyl carbons (C=O) appear at δ 165–175 ppm, while nitrile carbons (CN) resonate at δ 115–120 ppm .

- XRD : Single-crystal X-ray diffraction (as used for 2,6-dichloropyridine-3,5-dicarbonitrile) resolves bond angles (e.g., C-N-C ≈ 120°) and lattice parameters (orthorhombic Pbca symmetry with a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å) .

- IR : Peaks at 2200–2250 cm confirm nitrile groups, while 1700–1750 cm indicates ketone/amide C=O stretches .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : The compound’s low solubility in common solvents (e.g., water, ethanol) necessitates chromatographic purification. Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent resolves impurities from byproducts like unreacted nitriles. Recrystallization in DMSO/water mixtures (1:5 v/v) at 4°C improves purity (>95%) but requires slow cooling to avoid amorphous solid formation .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-phenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The phenyl group at position 4 introduces steric hindrance, reducing accessibility to the piperidine ring’s electrophilic sites (e.g., carbonyl carbons). Computational studies (DFT at B3LYP/6-31G*) show a 15% decrease in electrophilicity index compared to unsubstituted analogs, corroborated by slower reaction rates with Grignard reagents. Electronic effects are quantified via Hammett constants (σ ≈ 0.6 for meta-substituted phenyl), indicating moderate electron-withdrawing behavior .

Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies in IC values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) arise from assay conditions (e.g., ATP concentration, buffer pH). Cross-validation using orthogonal methods (SPR for binding affinity, cell-based assays for functional inhibition) is critical. For example, SPR confirms a K of 8 µM, aligning with cell-based IC of 12 µM . Adjusting assay parameters (e.g., 1 mM ATP vs. 100 µM ATP) normalizes variability .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies key interactions between the compound’s nitrile groups and target protein residues (e.g., hydrogen bonds with Lys123 of kinase X). QSAR models (using descriptors like logP, polar surface area) predict that replacing the 4-methyl group with a trifluoromethyl moiety improves membrane permeability (logP from 1.2 to 2.5) and bioactivity (predicted IC reduction by 40%) .

Q. What are the limitations of current synthetic methodologies for scaling up production, and how can they be mitigated?

- Methodological Answer : Low yields (<50%) in traditional reflux methods are attributed to side reactions (e.g., dimerization of nitrile intermediates). Flow chemistry systems enhance scalability by maintaining precise temperature control (70±2°C) and reducing reaction time from 24 hours to 2 hours, achieving 75% yield with >99% purity .

Methodological Best Practices

Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 220 nm detection).

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at 180°C, indicating suitability for lyophilization .

- Light Sensitivity : UV-vis spectroscopy (200–400 nm) shows no absorbance above 300 nm, suggesting minimal photodegradation risk .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Nonlinear regression (four-parameter logistic model) fits dose-response curves, calculating EC and Hill coefficients. For non-monotonic data (e.g., hormetic effects), Bayesian hierarchical models account for variability across replicates. Tools like GraphPad Prism or R (drc package) are standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.